
N-Me-D-Thr(tBu)-OH.HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-D-threonine tert-butyl ester hydrochloride, commonly referred to as N-Me-D-Thr(tBu)-OH.HCl, is a derivative of the amino acid threonine. This compound is often used in peptide synthesis due to its unique structural properties, which include a methyl group and a tert-butyl ester protecting group. These modifications enhance its stability and reactivity, making it a valuable building block in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-threonine tert-butyl ester hydrochloride typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of threonine is protected using a tert-butyl ester group. This is achieved by reacting threonine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Methylation: The amino group of the protected threonine is methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the methylated product with hydrochloric acid.
Industrial Production Methods
Industrial production of N-Methyl-D-threonine tert-butyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the protection, methylation, and hydrochloride formation reactions.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
N-Methyl-D-threonine tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyl ester group can be substituted with other protecting groups or functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include acids, bases, and nucleophiles.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Various substituted derivatives of N-Methyl-D-threonine.
Hydrolysis: N-Methyl-D-threonine carboxylic acid.
Oxidation and Reduction: Oxidized or reduced forms of N-Methyl-D-threonine derivatives.
科学研究应用
N-Methyl-D-threonine tert-butyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound is used in the study of protein structure and function.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of N-Methyl-D-threonine tert-butyl ester hydrochloride involves its incorporation into peptides and proteins. The methyl and tert-butyl ester groups enhance the stability and reactivity of the compound, allowing it to participate in various biochemical reactions. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using this compound.
相似化合物的比较
N-Methyl-D-threonine tert-butyl ester hydrochloride can be compared with other similar compounds such as:
N-Methyl-L-threonine tert-butyl ester hydrochloride: Similar structure but different stereochemistry.
N-Methyl-D-serine tert-butyl ester hydrochloride: Similar structure but with a different side chain.
N-Methyl-D-threonine methyl ester hydrochloride: Similar structure but with a different protecting group.
Uniqueness
The uniqueness of N-Methyl-D-threonine tert-butyl ester hydrochloride lies in its specific combination of methylation and tert-butyl ester protection, which provides enhanced stability and reactivity compared to other similar compounds.
属性
分子式 |
C9H20ClNO3 |
|---|---|
分子量 |
225.71 g/mol |
IUPAC 名称 |
(2R,3R)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride |
InChI |
InChI=1S/C9H19NO3.ClH/c1-6(13-9(2,3)4)7(10-5)8(11)12;/h6-7,10H,1-5H3,(H,11,12);1H/t6-,7-;/m1./s1 |
InChI 键 |
GKIUBXVFBXDBDS-ZJLYAJKPSA-N |
手性 SMILES |
C[C@H]([C@H](C(=O)O)NC)OC(C)(C)C.Cl |
规范 SMILES |
CC(C(C(=O)O)NC)OC(C)(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyl 3-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B14792947.png)
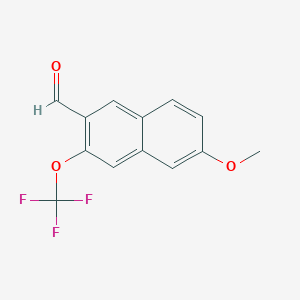
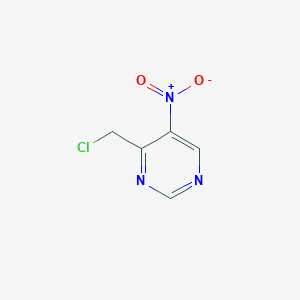

![Tert-butyl 3-[2-aminoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14792967.png)
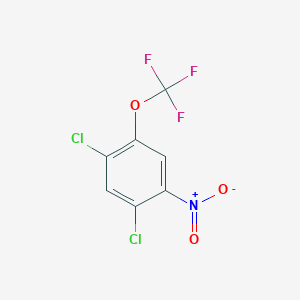
![N4,N4-Diphenyl-N4',N4'-di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B14792979.png)
![Methyl 5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate](/img/structure/B14792981.png)
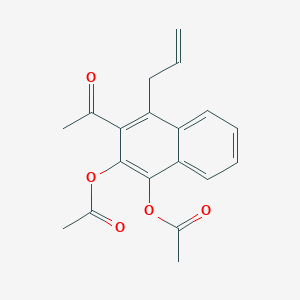
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-{6-[(3-hydroxypropyl)amino]-9H-purin-9-yl}oxolane-3,4-diol](/img/structure/B14793001.png)
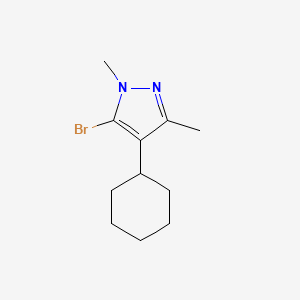

![4-(1-Hydroxyethyl)-3-[(4-methoxyphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B14793020.png)
